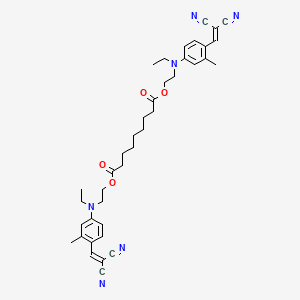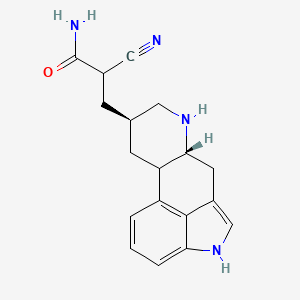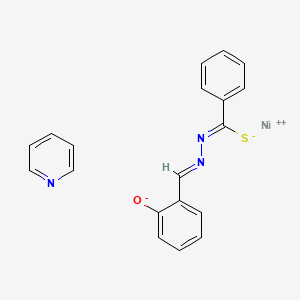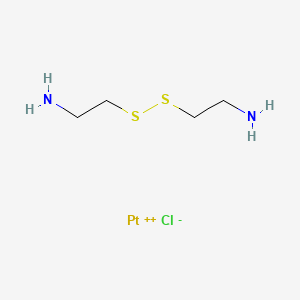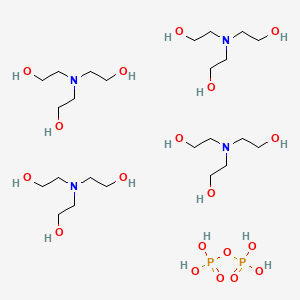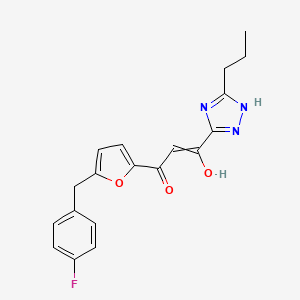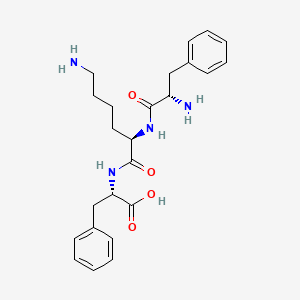
Phenylalanyl-lysyl-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanyl-lysyl-phenylalanine is a tripeptide composed of three amino acids: phenylalanine, lysine, and phenylalanine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of phenylalanine and lysine in its structure imparts unique properties that make it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-lysyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the stepwise addition of lysine and the final phenylalanine. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genetically engineered microorganisms are used to express the peptide, which is then extracted and purified. This approach can be more cost-effective and scalable compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylalanyl-lysyl-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The lysine residue can undergo substitution reactions due to its reactive amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can react with the lysine residue under mild conditions.
Major Products
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Reduced forms of the peptide with altered side chains.
Substitution: Modified peptides with substituted lysine residues.
Applications De Recherche Scientifique
Phenylalanyl-lysyl-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent in antimicrobial and anticancer research.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of phenylalanyl-lysyl-phenylalanine involves its interaction with specific molecular targets. The phenylalanine residues can engage in hydrophobic interactions, while the lysine residue can form ionic bonds with negatively charged molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfere with cancer cell proliferation by blocking signaling pathways.
Comparaison Avec Des Composés Similaires
Phenylalanyl-lysyl-phenylalanine can be compared to other tripeptides such as:
Glycyl-glycyl-glycine: Lacks the aromatic and basic side chains, resulting in different chemical properties.
Leucyl-leucyl-leucine: Contains hydrophobic leucine residues, leading to distinct biological activities.
Arginyl-lysyl-arginine: Features basic arginine residues, which confer unique reactivity and interactions.
This compound is unique due to the combination of aromatic phenylalanine and basic lysine residues, which provide a balance of hydrophobic and ionic interactions.
Propriétés
Numéro CAS |
63472-64-0 |
|---|---|
Formule moléculaire |
C24H32N4O4 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H32N4O4/c25-14-8-7-13-20(27-22(29)19(26)15-17-9-3-1-4-10-17)23(30)28-21(24(31)32)16-18-11-5-2-6-12-18/h1-6,9-12,19-21H,7-8,13-16,25-26H2,(H,27,29)(H,28,30)(H,31,32)/t19-,20+,21-/m0/s1 |
Clé InChI |
KLXQWABNAWDRAY-HBMCJLEFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


